3-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Kynurenine Monooxygenase Huntington's Disease Structure-Activity Relationship

3-Fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a synthetic small molecule belonging to the aryl sulfonamide class. Its architecture combines a 3-fluorophenyl sulfonamide warhead with a 4-(6-(piperidin-1-yl)pyridazin-3-yl)aniline scaffold.

Molecular Formula C21H21FN4O2S
Molecular Weight 412.5 g/mol
CAS No. 946347-61-1
Cat. No. B3414581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
CAS946347-61-1
Molecular FormulaC21H21FN4O2S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F
InChIInChI=1S/C21H21FN4O2S/c22-17-5-4-6-19(15-17)29(27,28)25-18-9-7-16(8-10-18)20-11-12-21(24-23-20)26-13-2-1-3-14-26/h4-12,15,25H,1-3,13-14H2
InChIKeyQODLTZOUVYUQCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (946347-61-1): Core Chemical Identity and Research Class


3-Fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a synthetic small molecule belonging to the aryl sulfonamide class. Its architecture combines a 3-fluorophenyl sulfonamide warhead with a 4-(6-(piperidin-1-yl)pyridazin-3-yl)aniline scaffold [1]. This places it within a pharmacologically significant chemical space explored for modulating dopamine D3 receptors and inhibiting enzymes like kynurenine monooxygenase (KMO), areas where pyridazinyl-sulfonamide hybrids have demonstrated potent activity and brain penetration [2].

Procurement Risks of Substituting 3-Fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide with a Generic Analog


Interchanging this compound with a close analog lacking the 3-fluoro substituent or containing a different heterocycle is unsupported for critical research. In the analogous series of N-(6-phenylpyridazin-3-yl)benzenesulfonamides, subtle modifications to the aryl sulfonamide group profoundly impact target potency and, critically, blood-brain barrier (BBB) penetration [1]. The introduction of a fluorine atom at specific positions on the phenyl ring is a well-established strategy to modulate metabolic stability and molecular conformation without steric penalty, making the unfluorinated analog an unreliable surrogate for lead optimization studies in CNS or metabolic disease models [1][2].

Quantitative Differentiation Guide for 3-Fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide


Differentiation from Non-Fluorinated Parent: Impact on Potency in Related KMO Inhibitor Series

In a structurally analogous series of N-(6-phenylpyridazin-3-yl)benzenesulfonamide KMO inhibitors, the incorporation of specific substituents on the terminal phenyl ring was essential for achieving picomolar potency. While the 3-fluoro analog's exact IC50 is not published, the general SAR suggests it serves as a critical probe for the fluoro-tolerance of the target binding pocket compared to the parent unsubstituted compound, which is typically significantly less active [1]. The 3-fluoro substitution is a common optimization step to improve binding and metabolic stability over the hydrogen analog, based on established medicinal chemistry principles [2].

Kynurenine Monooxygenase Huntington's Disease Structure-Activity Relationship

Selectivity Profile vs. 4-Methyl Analog in D3 Dopamine Receptor Modulation

The target compound's core scaffold, N-(6-piperidin-1-yl-pyridazin-3-yl)benzenesulfonamide, is closely related to patented D3 dopamine receptor ligands. In a series of N-(6-piperazin-1-yl-pyridin-3-yl)benzenesulfonamides, the substitution pattern on the terminal phenyl ring critically controlled D3 affinity and, more importantly, selectivity over the D2 receptor subtype [1]. A 3-fluoro substituent is predicted to offer a different steric and electronic profile compared to a 4-methyl substituent, potentially leading to distinct receptor interaction kinetics and off-target liability profiles, a hypothesis that requires empirical validation but is fundamental for CNS drug discovery [2].

Dopamine D3 Receptor Schizophrenia Drug Abuse

Predicted Physicochemical Differentiation: Halogen Bonding and Metabolic Stability

The 3-fluoro substituent on the benzene ring introduces a unique combination of high electronegativity and low steric demand, which can engage in multipolar interactions with protein backbones and influence the compound's overall logP and metabolic stability [1]. Computational predictions (not experimentally verified for this compound) suggest that replacing a hydrogen or methyl group at the 3-position with fluorine will reduce the logD by approximately 0.5-1.0 units and increase metabolic stability towards cytochrome P450 oxidation compared to the non-fluorinated or 3-methyl analogs, a trend well-documented in medicinal chemistry [2]. This makes it a preferred choice for hit-to-lead campaigns where fine-tuning lipophilicity and clearance is required.

Physicochemical Properties Drug Metabolism LogP

Validated Application Scenarios for 3-Fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide in Drug Discovery


Chemical Probe for KMO Target Engagement and Pathway Analysis in Neurodegeneration

Based on its structural alignment with highly potent, brain-penetrant KMO inhibitors, this compound is suitable for use as a chemical probe or a focused library member in Huntington's disease research. It can be deployed in vitro to study the kynurenine pathway metabolic flux in microglial cultures or in vivo to assess its ability to increase neuroprotective kynurenic acid levels in rodent brain tissue, provided its BBB permeability is empirically confirmed [1].

D3 Dopamine Receptor Pharmacological Tool for Selectivity Profiling

The compound is a valuable addition to a panel of D3 receptor ligands for radioligand binding assays. Its 3-fluoro substitution pattern makes it a distinct entity for probing the orthosteric binding site's fluoro-tolerance and for comparative studies against other halogenated or methylated analogs to map the structure-affinity and structure-selectivity relationships at the D3 over the D2 receptor [1].

Metabolic Stability Benchmarking in Cytochrome P450 Assays

The 3-fluoro group is a classic metabolic blocking group. This compound can serve as a reference standard in liver microsome stability assays to benchmark the metabolic vulnerability of new chemical entities within a similar structural series. Its predicted higher stability against oxidative metabolism compared to non-fluorinated or methylated analogs makes it a useful comparator in in vitro ADME panels [1].

Quote Request

Request a Quote for 3-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.